Researchers use ertapenem to study how bacteria develop resistance to carbapenem antibiotics. By exposing bacteria to ertapenem in controlled laboratory settings, scientists can identify genetic mutations or the production of enzymes (carbapenemases) that allow bacteria to evade the drug's effects. This knowledge is vital for developing new strategies to combat resistance [].
Ertapenem can be incorporated into culture-based methods to differentiate between carbapenem-resistant Enterobacterales (CRE) strains. By using media supplemented with ertapenem, researchers can distinguish between bacteria with different levels of resistance. This helps in the rapid and accurate identification of highly resistant strains like carbapenemase-producing CRE, informing optimal treatment decisions [].
Scientific research utilizes ertapenem as a benchmark antibiotic when evaluating the efficacy of new antibiotic candidates. By comparing the effectiveness of novel drugs against a well-characterized antibiotic like ertapenem, researchers can assess the potential of new treatments to combat infections caused by multidrug-resistant bacteria [].
Research involving ertapenem explores strategies to optimize its use in clinical settings. This includes investigating the impact of factors like patient protein levels on ertapenem's effectiveness and exploring alternative dosing regimens to maximize its therapeutic potential while minimizing the risk of resistance development.
Ertapenem is a broad-spectrum antibiotic belonging to the carbapenem class, primarily used in the treatment of various bacterial infections. It is marketed under the brand name Invanz and is effective against a wide range of Gram-positive and Gram-negative bacteria, including both aerobic and anaerobic strains. Its chemical formula is , with a molecular weight of approximately 475.515 g/mol . Ertapenem is particularly noted for its stability against hydrolysis by various beta-lactamases, making it a valuable option in treating infections caused by resistant bacteria .
Ertapenem functions as a beta-lactam antibiotic, which means it contains a beta-lactam ring that is crucial for its antibacterial activity. The primary reaction involves the binding of ertapenem to penicillin-binding proteins (PBPs) on bacterial cell walls. This binding inhibits the cross-linking of peptidoglycan layers, ultimately leading to bacterial cell lysis and death. The drug's resistance to hydrolysis by certain beta-lactamases allows it to maintain its efficacy against many resistant strains .
Ertapenem exhibits a bactericidal mechanism of action by interfering with bacterial cell wall synthesis. It has a strong affinity for PBPs, particularly PBPs 2 and 3, which are essential for maintaining cell wall integrity. The inhibition of these proteins leads to osmotic instability and cell lysis . Ertapenem is effective against a variety of pathogens, including Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus, although it shows limited activity against Pseudomonas aeruginosa and Enterococcus species .
The synthesis of ertapenem involves several steps, typically starting from simpler carbapenem intermediates. One common method includes an organocatalytic Mannich reaction with anilines to produce the desired carbapenem structure. This process may involve various chemical transformations to ensure the correct stereochemistry and functional groups are present in the final product . The synthesis pathway emphasizes the importance of stability against dehydropeptidase I hydrolysis, allowing ertapenem to be administered without additional inhibitors .
Ertapenem is primarily used in clinical settings for treating:
Its once-daily dosing regimen is advantageous compared to other carbapenems, which often require multiple administrations throughout the day due to shorter half-lives .
Ertapenem shares structural similarities with other carbapenems but has distinct characteristics that set it apart. Below is a comparison with two other notable carbapenems:
| Compound | Spectrum of Activity | Half-Life | Dosing Frequency | Stability Against Beta-Lactamases |
|---|---|---|---|---|
| Ertapenem | Broad (limited against Pseudomonas) | ~4 hours | Once daily | Resistant to many types |
| Imipenem | Broad (including Pseudomonas) | ~1 hour | Multiple times daily | Requires dehydropeptidase inhibitor |
| Meropenem | Broad (including Pseudomonas) | ~1 hour | Multiple times daily | More stable than imipenem |
Unique Features of Ertapenem:
The synthesis of ertapenem relies on two fundamental approaches for constructing the carbapenem bicyclic core, both originating from the common building block 4-acetoxyazetidinone, designated as AOSA (4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone) [3] [4].
The first approach, developed by Merck, employs carbene insertion to form the critical nitrogen-carbon bond between positions 1 and 2 of the five-membered ring [3]. This methodology utilizes enolphosphate intermediates as versatile precursors that can be converted to different carbapenems through subsequent transformations. The carbene insertion pathway proceeds through the formation of enolphosphate para-nitrobenzyl (PNB) protected intermediate 61, which serves as a crystalline solid intermediate that can be isolated and purified [3].
The alternative Dieckmann condensation approach forms the carbon-carbon double bond between positions 2 and 3 of the five-membered ring [3]. This method utilizes allyl-protected enolphosphate intermediates and has been successfully implemented for meropenem synthesis. The Dieckmann approach offers advantages in terms of processing requirements, as it avoids the need for hydrogenation capabilities in manufacturing facilities [3].
Both synthetic routes converge on the formation of enolphosphate intermediates, which represent advanced synthetic intermediates from which different carbapenems can be prepared in relatively few synthetic steps [3]. The enolphosphate PNB protected intermediate 61 enables ertapenem synthesis in just two steps, while the allyl-protected enolphosphate 2 requires three steps for meropenem formation [3].
The critical coupling reaction between the carbapenem enolphosphate and the pyrrolidine-containing side chain represents the key carbon-sulfur bond formation step. This reaction utilizes 1,1,3,3-tetramethylguanidine as a base for the low-temperature reaction of the pyrrolidine-derived thiol with the carbapenem nucleus activated as the enol phosphate [1] [2]. The coupling reaction demonstrates remarkable efficiency, achieving overall yields of 90% for the two-step sequence when optimized conditions are employed [1] [2].
The stereoselective introduction of the 1-beta-methyl group represents one of the most challenging aspects of ertapenem synthesis, as the correct absolute configuration of this methyl group is mandatory for biological activity [5] [4]. The presence of the beta-methyl moiety distinguishes ertapenem from other carbapenems and contributes significantly to its enhanced stability against dehydropeptidases [5].
The synthesis of the beta-methyl carbapenem core begins with the preparation of the 4-acetoxyazetidinone AOSA precursor, which contains three stereocenters with the correct absolute configuration needed for all carbapenem synthesis [4]. The stereoselective formation of AOSA has been achieved through multiple synthetic approaches, including asymmetric [2+2] cycloaddition reactions using chiral imines derived from various chiral pool sources such as ethyl (S)-lactate, L-menthyl glyoxylate, and D-mannitol [6].
More recent developments have focused on copper(I)-mediated Kinugasa cycloaddition/rearrangement cascades between silyl-protected (R)-3-butyn-2-ol and nitrones derived from benzyl hydroxylamine and benzyl glyoxylate [6]. This approach provides access to the desired stereoisomer through debenzylation followed by oxidation with lead tetraacetate, offering improved stereocontrol compared to earlier methodologies [6].
The formation of the beta-methylazetidinone intermediate involves enolate addition to AOSA using diasteromeric auxiliaries to control the stereochemical outcome [4]. Alternative approaches based on Reformatsky-type reactions have been developed for large-scale industrial applications, providing more reliable stereocontrol and higher yields suitable for commercial production [4].
The stereoselective synthesis requires careful control of reaction conditions to ensure predominant formation of the desired (R)-configuration at the beta-methyl position. Temperature control, choice of base, and reaction timing all contribute to achieving the necessary stereoselectivity for biological activity [1] [2].
The industrial manufacturing of ertapenem presents numerous technical challenges that have required extensive process development and optimization efforts. The complexity of the molecule, combined with the instability of the beta-lactam ring system, necessitates specialized handling and purification techniques [7] [8].
One of the primary challenges in large-scale production involves the protection and deprotection sequences required to maintain chemical stability throughout the synthetic process. Hydrogenolysis of para-nitrobenzyl esters is effected using palladium on carbon catalysts, with the critical discovery that bicarbonate addition provides protection of the pyrrolidine amine as the sodium carbamate, improving both reaction performance and product stability [1] [2]. This discovery was essential for making processing at manufacturing scale feasible [1] [2].
The purification of ertapenem presents significant technical challenges due to the low stability of the compound under various pH conditions and its tendency to form degradation products [7]. During manufacturing, significant amounts of ertapenem are lost in crystallization mother liquor streams, with overall process yields potentially improved by 7-10% through recovery of this material [7]. The composition of mother liquor crystallization streams is complex, containing 60-70 area percent impurities by chromatographic analysis along with various salts, acids, and organic solvents [7].
Recovery processes have been developed using preparative high-performance liquid chromatography with a novel pH mismatch approach between the column feed and mobile phase [7] [9]. This method achieves gram-level recovery of ertapenem with high purity through reversed-phase preparative chromatography, followed by solvent removal and recycling into the crystallizer [7] [9]. The recovery process involves wiped-film evaporation of mother liquor to prepare suitable feed streams, achieving concentration factors of 15-25 grams per liter while reducing organic solvent content to less than 1% volume per volume [7].
Manufacturing process evolution has required multiple iterations to achieve robust, scalable procedures suitable for commercial production [3]. The development progression from Process A through Process D demonstrated yield improvements from 33% to 49%, with Process D ultimately providing a robust manufacturing process suitable for 10-100 kilogram scale production [3]. Each process iteration addressed specific technical challenges including work-up procedures, isolation techniques, and solvent systems optimization [3].
Temperature control during manufacturing represents another critical challenge, particularly for the coupling reactions and deprotection steps. The coupling reaction with tetramethylguanidine requires precise temperature control at low temperatures, while the palladium-catalyzed hydrogenolysis step requires careful management to prevent decomposition of the sensitive beta-lactam ring system [1] [2].
The final crystallization and isolation of ertapenem sodium requires specific solvent systems and pH control to achieve the desired product quality and yield. Ion-pairing extraction techniques have been developed for simultaneous purification and concentration of aqueous product streams, enabling the removal of water-soluble tetramethylguanidine while maintaining product integrity [1] [2]. Crystallization affords ertapenem sodium monosodium salt in 59-64% overall yield with the required pharmaceutical purity specifications [1] [2].
Quality control during large-scale production necessitates comprehensive analytical monitoring throughout the manufacturing process. High-performance liquid chromatography methods have been developed for monitoring reaction progress, identifying impurities, and ensuring final product quality [10]. The instability of ertapenem under various conditions requires specialized storage and handling procedures to maintain product integrity during manufacturing and subsequent formulation processes [11].
Ertapenem demonstrates exceptional selectivity and binding affinity for multiple penicillin-binding proteins across various bacterial species, with distinct preferences that contribute to its broad-spectrum antimicrobial activity. In Escherichia coli, ertapenem exhibits strong affinity toward penicillin-binding proteins 1a, 1b, 2, 3, 4, and 5, with preferential binding to penicillin-binding proteins 2 and 3 [1] [2]. Quantitative analysis reveals that ertapenem possesses very high affinity for penicillin-binding protein 2 with an inhibitory concentration fifty (IC50) value of 0.01 milligrams per liter and high affinity for penicillin-binding protein 3 with an IC50 value of 0.04 milligrams per liter [3].
The molecular basis for this selectivity stems from ertapenem's unique structural features, particularly the inclusion of a trans-1-hydroxyethyl group that maintains antibacterial efficacy against beta-lactamase-producing organisms, and a critical 1-beta-methyl substituent that shields the beta-lactam carbonyl group [4] [5]. These structural modifications enable ertapenem to establish key contacts between the carbapenem core and residues within the catalytic cavity of penicillin-binding proteins [6].
Recent investigations using expanded profiling methodologies have revealed that ertapenem exhibits co-selectivity towards penicillin-binding protein 3 and penicillin-binding protein 1a, a binding pattern not observed with other carbapenem molecules [7]. This co-selectivity is attributed to the presence of a substantially larger substituent group attached to the five-membered ring structure, which influences the binding geometry and affinity profile [7].
In Pseudomonas aeruginosa studies, ertapenem demonstrates more limited penetration compared to other carbapenems, achieving steady inhibition primarily of penicillin-binding protein 4, while penicillin-binding proteins 1a, 1b, 2, and 5/6 achieve only 8% to 31% occupancy in intact cell assays [8] [9]. However, in lysed cell preparations, ertapenem's IC50 values are comparable to doripenem, indicating that penetration limitations rather than inherent binding affinity account for reduced activity against certain bacterial species [8].
| Penicillin-Binding Protein | IC50 (mg/L) | Binding Affinity | Primary Target Status | Reference |
|---|---|---|---|---|
| PBP1a | - | Strong | Yes | [1] |
| PBP1b | - | Strong | Yes | [1] |
| PBP2 | 0.01 | Very High | Primary | [3] |
| PBP3 | 0.04 | High | Primary | [3] |
| PBP4 | - | Strong | Yes | [1] |
| PBP5 | - | Strong | Yes | [1] |
Ertapenem exhibits rapid and potent bactericidal activity characterized by concentration-dependent killing kinetics that vary significantly among different bacterial species. Time-kill curve analyses demonstrate that ertapenem achieves a 6 log10 colony-forming unit reduction against Escherichia coli within the first 2 hours of exposure, representing highly efficient bacterial eradication [10]. Against Bacteroides fragilis, ertapenem produces a 4 log10 colony-forming unit reduction within 4 hours, while methicillin-sensitive Staphylococcus aureus requires 4-6 hours to achieve a 3 log10 reduction [10].
The bactericidal mechanism involves time-dependent activity where the critical pharmacodynamic parameter is the time that free drug concentrations exceed the minimum inhibitory concentration of the target organism [11]. Pharmacodynamic studies using in vitro models demonstrate that ertapenem achieves bactericidal activity (≥3 log10 killing) at 6, 12, 24, and 48 hours against multidrug-resistant extended-spectrum beta-lactamase-producing Escherichia coli when time above minimum inhibitory concentration exceeds 98% [12]. Eradication of organisms from culture media occurs at 2 hours, followed by slow regrowth of the majority of strains over subsequent time points, though bactericidal effects are maintained throughout the 48-hour study period [12].
Post-antibiotic effects represent a critical pharmacodynamic property where bacterial growth suppression continues after drug concentrations fall below the minimum inhibitory concentration. Ertapenem demonstrates variable post-antibiotic effects depending on the bacterial species tested. Against Gram-positive strains, particularly Staphylococcus aureus, ertapenem exhibits short post-antibiotic effects ranging from 1.4 to 2.6 hours [13] [14]. However, against Gram-negative bacteria, ertapenem shows no measurable post-antibiotic effect or even negative post-antibiotic effects, consistent with the general behavior of beta-lactam antibiotics against Gram-negative organisms [15] [16].
The molecular mechanisms underlying post-antibiotic effects include prolonged drug binding to target sites and persistent post-exposure bacterial stress responses [15]. For ertapenem, the post-antibiotic effect duration correlates with the extent of penicillin-binding protein acylation and the time required for bacterial recovery from non-lethal cellular damage [15].
| Bacterial Species | Log10 CFU Reduction | Time to Bactericidal Effect (hours) | Post-Antibiotic Effect Duration (hours) | Reference |
|---|---|---|---|---|
| Escherichia coli | 6 | 2 | No PAE | [10] |
| Bacteroides fragilis | 4 | 4 | - | [10] |
| Staphylococcus aureus (MSSA) | 3 | 4-6 | 1.4-2.6 | [10] [13] |
| Klebsiella pneumoniae (ESBL+) | 1 log (rapid) | 1 | - | [10] |
| Proteus mirabilis (ESBL+) | 2 log | 2 | - | [10] |
Ertapenem-induced inhibition of penicillin-binding proteins results in distinctive morphological and ultrastructural alterations in bacterial cell walls that reflect the specific targets and mechanisms of action. The primary cytological changes include cell wall disruptions, cytoplasmic clearance, cytoplasmic leakage, bacterial elongation, spheroplast formation, and separation of cell envelope layers [17] [18].
Cell wall disruptions represent the most immediate consequence of ertapenem action, occurring within 2-4 hours of exposure as penicillin-binding protein inhibition disrupts peptidoglycan synthesis and cross-linking [18] [17]. These disruptions manifest as visible breaks or gaps in the cell wall structure when observed under transmission electron microscopy, indicating compromised structural integrity that ultimately leads to bacterial cell death [18].
Bacterial elongation and filamentation occur primarily through ertapenem's inhibition of penicillin-binding protein 3, which is responsible for septal cell wall synthesis during bacterial division [17]. When penicillin-binding protein 3 is inhibited, bacteria continue to grow in length but cannot complete cell division, resulting in elongated filamentous cells that can reach lengths up to 93 micrometers [17]. This morphological change typically occurs within 3-4 hours of ertapenem exposure at concentrations near the minimum inhibitory concentration [17].
At higher ertapenem concentrations or with prolonged exposure, spheroplast formation becomes apparent, particularly in Escherichia coli [17]. This change results from inhibition of penicillin-binding proteins 1a and 1b, which are essential for lateral cell wall synthesis, leading to the formation of large spherical cells with compromised cell wall integrity [17].
Separation of cell envelope layers represents another significant ultrastructural change observed in Gram-negative bacteria treated with ertapenem [17]. This phenomenon involves increased distance between the cytoplasmic membrane and outer membrane, possibly due to outer membrane detachment from peptidoglycan or cytoplasmic membrane retraction [17]. The mechanism may involve disruption of Braun's lipoproteins that anchor the outer membrane to the peptidoglycan layer [17].
Cytoplasmic clearance and leakage occur as secondary effects of cell wall disruption, manifesting as areas of reduced cytoplasmic density and visible leakage of cellular contents [17] [18]. These changes reflect compromised membrane integrity and osmotic pressure alterations that follow primary cell wall damage [17].
The temporal progression of these morphological changes follows a predictable pattern, with cell wall disruptions appearing first, followed by elongation or spheroplast formation depending on the predominant penicillin-binding proteins affected, and culminating in complete cell lysis [17]. The specific pattern of changes serves as a morphological signature that can help identify the mechanism of action and primary molecular targets of ertapenem in different bacterial species [19].
| Morphological Change | Bacterial Species Affected | Mechanism | Time Course | Reference |
|---|---|---|---|---|
| Cell wall disruptions | Various Gram-negative | PBP inhibition → cell wall synthesis disruption | Early (2-4 hours) | [18] [17] |
| Cytoplasmic clearance | Various species | Osmotic pressure changes | Variable | [17] |
| Cytoplasmic leakage | Various species | Membrane integrity loss | Variable | [18] |
| Bacterial elongation/filamentation | E. coli, P. aeruginosa | PBP3 inhibition → septal wall disruption | Within 3-4 hours | [17] |
| Spheroplast formation | E. coli (high concentrations) | PBP1a/1b inhibition | Higher concentrations/longer exposure | [17] |
| Cell envelope separation | Gram-negative bacteria | Peptidoglycan layer disruption | Variable | [17] |
Health Hazard;Environmental Hazard